molecular formula C18H21ClN2O4 B5168895 ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate

ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate

Cat. No.: B5168895
M. Wt: 364.8 g/mol
InChI Key: INADWXYBUDSLDY-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate, also known as CPP-109, is a compound that has been extensively studied for its potential use in treating addiction and other neurological disorders. It is a potent inhibitor of the enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in regulating brain activity.

Mechanism of Action

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neural activity. This mechanism of action is similar to that of other drugs used to treat addiction and anxiety, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain caused by this compound can have a number of biochemical and physiological effects. These include reduced anxiety, improved mood, and decreased cravings for drugs of abuse. However, this compound can also have side effects such as drowsiness, dizziness, and impaired coordination.

Advantages and Limitations for Lab Experiments

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate has several advantages for use in lab experiments. It is highly specific for GABA transaminase, meaning that it does not affect other enzymes or neurotransmitters in the brain. It is also relatively stable and easy to administer. However, this compound can be expensive to produce and may not be readily available in all research settings.

Future Directions

There are several potential future directions for research on ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate. One area of interest is its potential use in combination with other drugs or therapies for addiction treatment. Another area of interest is its potential use in treating other neurological disorders such as Parkinson's disease and schizophrenia. Finally, further research is needed to fully understand the long-term effects and safety of this compound use.

Synthesis Methods

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The exact method of synthesis is beyond the scope of this paper, but it involves the use of several specialized techniques such as column chromatography and high-pressure liquid chromatography (HPLC).

Scientific Research Applications

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate has been the subject of numerous scientific studies, particularly in the field of addiction research. It has been shown to be effective in reducing craving and relapse in animal models of addiction, as well as in clinical trials involving human subjects. It has also been studied for its potential use in treating other neurological disorders such as epilepsy and anxiety.

Properties

IUPAC Name

ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c1-2-25-18(24)12-7-9-20(10-8-12)15-11-16(22)21(17(15)23)14-5-3-13(19)4-6-14/h3-6,12,15H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INADWXYBUDSLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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